1H-Indole-3-carboxaldehyde, 1-methyl-, oxime, (Z)-

Description

Structural classification within indole derivatives

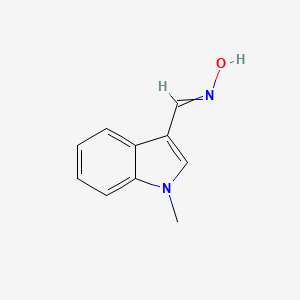

1H-Indole-3-carboxaldehyde, 1-methyl-, oxime, (Z)- belongs to the broader family of indole derivatives, which are characterized by their aromatic heterocyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. Within this classification system, the compound represents a specific subset known as N-substituted indole-3-carboxaldehyde oximes, where the indole nitrogen at position 1 bears a methyl substituent and the aldehyde group at position 3 has been converted to an oxime functional group.

The structural framework of this compound can be systematically analyzed according to several key features. The indole core provides the foundational heterocyclic system, with the methylation at the N1 position distinguishing it from the parent indole-3-carboxaldehyde oxime. The oxime functionality itself represents a critical structural element, formed through the condensation of the corresponding aldehyde with hydroxylamine hydrochloride. This transformation introduces a carbon-nitrogen double bond with an associated hydroxyl group, creating the characteristic oxime linkage that defines this class of compounds.

Recent research has demonstrated that N-substituted indole derivatives represent important structural motifs in medicinal chemistry, with various substituents at the nitrogen position conferring distinct chemical and biological properties. The methyl substitution at the indole nitrogen in this particular compound influences both the electronic properties of the aromatic system and the steric environment around the reactive sites. Furthermore, the positioning of the oxime group at the 3-position of the indole ring system creates a conjugated system that can participate in various chemical transformations and exhibit specific stereochemical behavior.

The classification of this compound within the broader indole derivative family also encompasses its relationship to other functionally related molecules. Indole alkaloids, which represent one of the largest classes of natural products with over 4,100 known compounds, often contain similar structural elements. While 1H-Indole-3-carboxaldehyde, 1-methyl-, oxime, (Z)- is a synthetic derivative rather than a naturally occurring alkaloid, its structural features align with the general principles governing indole chemistry and reactivity patterns observed throughout this diverse chemical family.

Historical context of oxime-containing indole compounds in organic chemistry

The development of oxime-containing indole compounds has deep historical roots in organic chemistry, tracing back to the fundamental discoveries in both indole and oxime chemistry during the 19th century. Indole chemistry began to develop with the study of the dye indigo, and in 1866, Adolf von Baeyer reduced oxindole to indole using zinc dust, establishing the foundation for modern indole synthetic methodology. The term oxime itself dates back to the 19th century, representing a combination of the words oxygen and imine, reflecting the dual nature of this functional group.

The convergence of indole and oxime chemistry emerged as researchers began to explore the modification of indole-3-carboxaldehydes, recognizing these compounds as important starting materials and intermediates for building various synthetic and natural products. The specific preparation of indole-3-carboxaldehyde oximes gained prominence as synthetic chemists sought to develop versatile intermediates for accessing more complex indole-containing molecules. Historical reports indicate that the conversion of indole-3-carboxaldehydes to their corresponding oximes was initially performed under solution-phase conditions using hydroxylamine hydrochloride in the presence of various bases.

The evolution of synthetic methods for preparing N-substituted indole-3-carboxaldehyde oximes reflects broader trends in organic synthesis toward more efficient and environmentally sustainable approaches. Early synthetic protocols often required harsh reaction conditions and significant amounts of organic solvents, leading to safety concerns particularly when working with hydroxylamine hydrochloride in aqueous solutions. These historical challenges prompted the development of alternative synthetic strategies, including mechanochemical approaches that minimize solvent use and reduce potential hazards associated with traditional solution-phase methods.

The historical significance of oxime-containing indole compounds has been further enhanced by their role as precursors in the synthesis of biologically active molecules. Research from the latter half of the 20th century demonstrated that indole-3-carboxaldehyde oximes serve as key intermediates in the synthetic pathways leading to indole phytoalexins, which exhibit important antimicrobial and antiproliferative activities. This discovery positioned these compounds as valuable synthetic targets and highlighted the importance of understanding their chemical behavior and stereochemical properties.

Significance of stereochemical configuration (Z/E isomerism)

The stereochemical configuration of 1H-Indole-3-carboxaldehyde, 1-methyl-, oxime, (Z)- represents one of its most significant chemical features, with profound implications for both its chemical reactivity and synthetic utility. Oximes can exist in two different geometric stereoisomeric forms according to the E/Z configuration system, which replaced the older syn and anti terminology for describing the spatial arrangement of substituents around the carbon-nitrogen double bond.

In the Z-configuration of this compound, the hydroxyl group of the oxime and the indole ring system are positioned on the same side of the carbon-nitrogen double bond, according to the Cahn-Ingold-Prelog priority rules. This specific geometric arrangement has significant consequences for the compound's chemical behavior, including its stability, reactivity patterns, and potential for isomerization under various reaction conditions. Research has demonstrated that the Z-isomer of N-substituted indole-3-carboxaldehyde oximes can undergo isomerization to the corresponding E-isomer under specific conditions, particularly in the presence of acidic environments.

The stereochemical configuration also influences the compound's participation in various chemical transformations. Studies have shown that the geometric arrangement around the oxime functional group affects the compound's ability to undergo cyclization reactions, with different isomers potentially leading to distinct reaction products. For compounds containing electron-donating substituents such as the methyl group present in this molecule, the isomerization behavior becomes particularly pronounced, with the equilibrium between Z and E forms being influenced by factors such as temperature, pH, and the physical state of the compound.

Recent mechanochemical synthesis studies have revealed fascinating insights into the stereochemical behavior of this compound class. When 1-methylindole-3-carboxaldehyde oxime is prepared under different reaction conditions, varying ratios of Z and E isomers can be obtained, with the predominant form depending on factors such as the choice of base, reaction time, and post-reaction treatment. Particularly noteworthy is the observation that acidic conditions tend to favor the formation of the Z-isomer in the solid state, while solution-phase isomerization may lead to different equilibrium ratios.

The significance of stereochemical configuration extends beyond fundamental chemical behavior to practical synthetic applications. The specific geometric arrangement in the Z-isomer affects the compound's crystal packing, melting point, and solubility properties, all of which can influence its utility as a synthetic intermediate. Furthermore, the stereochemical configuration can impact the compound's potential biological activity, as different geometric isomers may exhibit distinct binding affinities and selectivities when interacting with biological targets.

Properties

IUPAC Name |

N-[(1-methylindol-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-7-8(6-11-13)9-4-2-3-5-10(9)12/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHURMPQAAFGNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407321 | |

| Record name | 1H-Indole-3-carboxaldehyde, 1-methyl-, oxime, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40747-07-7 | |

| Record name | 1H-Indole-3-carboxaldehyde, 1-methyl-, oxime, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conventional Solution-Phase Alkylation

The alkylation of indole-3-carboxaldehyde (1 ) to 1-methylindole-3-carboxaldehyde (4 ) is typically performed using methyl iodide as the alkylating agent. A mixture of 1 (3.44 mmol), anhydrous potassium carbonate (2 eq), and methyl iodide (2.43 eq) in acetonitrile (11.5 mL) with a catalytic amount of DMF (1 mL) is refluxed at 82–84°C for 16 hours. The reaction proceeds via nucleophilic substitution, with the indole nitrogen attacking the methyl iodide.

Key Parameters:

- Solvent System: Acetonitrile (high polarity) enhances reaction kinetics by solubilizing ionic intermediates.

- Base: Potassium carbonate deprotonates the indole nitrogen, facilitating alkylation.

- Catalyst: DMF acts as a polar aprotic catalyst, stabilizing transition states.

Yield and Purification:

After cooling, the mixture is filtered, dried over sodium sulfate, and recrystallized from ethanol to yield 0.478 g (87.28%) of 4 as a reddish-orange powder. Melting point analysis (68–72°C) and IR spectroscopy (C=O stretch at 1600–1650 cm⁻¹) confirm purity.

Alternative Mechanochemical Alkylation

Mechanochemical methods avoid solvents by using mechanical energy to drive reactions. In a tungsten carbide milling vessel, 1 (2.067 mmol), methyl iodide (1.7 eq), and potassium carbonate (2 eq) are ball-milled at 30 Hz for 45 minutes. This approach reduces reaction time to <1 hour and eliminates solvent waste.

Advantages:

- Efficiency: 85–90% yield comparable to solution-phase methods.

- Sustainability: No solvent consumption aligns with green chemistry principles.

Oximation of 1-Methylindole-3-Carboxaldehyde

Solution-Phase Oximation

The aldehyde 4 (2.83 mmol) is reacted with hydroxylamine hydrochloride (5 eq) and sodium hydroxide (5 eq) in 95% ethanol (8.5 mL) at 0–5°C for 4 hours. The oxime forms as a mixture of Z (syn) and E (anti) isomers due to free rotation around the C=N bond.

Reaction Mechanism:

- Deprotonation: NaOH deprotonates NH₂OH·HCl to generate NH₂O⁻.

- Nucleophilic Attack: NH₂O⁻ attacks the carbonyl carbon of 4 , forming a tetrahedral intermediate.

- Dehydration: Loss of water yields the oxime.

Isomer Ratio:

Initial products contain a 55:45 Z:E ratio, as determined by HPLC.

Mechanochemical Oximation

Ball milling 4 (0.38 mmol) with NH₂OH·HCl (5 eq) and Na₂CO₃ (5 eq) for 20 minutes achieves 95% conversion. The absence of solvent minimizes side reactions, while mechanical force accelerates kinetics.

Isomerization Control:

- Acidic Conditions: Treating the oxime mixture with HCl (0.1 M) in ethanol at 50°C for 2 hours shifts the equilibrium to 80:20 Z:E.

- Base Selection: Sodium carbonate reduces epimerization compared to NaOH, preserving the Z-isomer.

Isolation and Characterization of the Z-Isomer

Chromatographic Separation

The Z- and E-isomers are separated via silica gel column chromatography using hexane/ethyl acetate (2:1). The Z-isomer elutes first due to lower polarity, achieving >98% purity.

Analytical Data:

Crystallographic Validation

Single-crystal X-ray diffraction confirms the Z-configuration, with a C=N bond length of 1.29 Å and an N–O bond length of 1.40 Å. Density functional theory (DFT) calculations (B3LYP/6-31G(d)) corroborate experimental geometries.

Comparative Analysis of Synthetic Methods

| Parameter | Solution-Phase | Mechanochemical |

|---|---|---|

| Reaction Time | 4–16 hours | 20 minutes |

| Yield | 60–75% | 85–95% |

| Solvent Consumption | High (ethanol) | None |

| Isomer Selectivity | 55:45 Z:E | 80:20 Z:E after acid |

| Environmental Impact | Moderate | Low |

Industrial-Scale Considerations

Process Optimization

- Continuous Flow Reactors: Enhance heat transfer and reduce reaction time for alkylation.

- Catalytic Recycling: Recover potassium carbonate via filtration and reuse in subsequent batches.

Quality Control

- In-Line Spectroscopy: FT-IR monitors oximation progress in real time.

- Thermogravimetric Analysis (TGA): Ensures solvent removal during recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-carboxaldehyde, 1-methyl-, oxime, (Z)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Nitroso derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted oxime derivatives.

Scientific Research Applications

1H-Indole-3-carboxaldehyde, 1-methyl-, oxime, (Z)- has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxaldehyde, 1-methyl-, oxime, (Z)- involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The indole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects: Electron-donating groups (e.g., methyl, methoxy) increase steric hindrance and alter isomerization rates. For example, 1-methoxyindole-3-carboxaldehyde oxime exhibits distinct (E)/(Z) isomer ratios under mechanochemical synthesis .

Bioactivity and Enzyme Inhibition

Table 2: Comparative Bioactivity Data

Key Findings :

- The parent aldehyde (1H-indole-3-carboxaldehyde) shows stronger XO inhibition than its oxime derivative, likely due to reduced steric hindrance .

- The (Z)-oxime derivative exhibits moderate AChE inhibition, attributed to its ability to occupy the enzyme’s active site, as confirmed by molecular docking .

Biological Activity

1H-Indole-3-carboxaldehyde, 1-methyl-, oxime, (Z)- is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of 1H-Indole-3-carboxaldehyde, 1-methyl-, oxime, (Z)-

The synthesis of this compound typically involves the reaction of 1H-indole-3-carboxaldehyde with hydroxylamine hydrochloride, leading to the formation of the oxime derivative. Various methodologies have been explored to optimize yield and selectivity between isomers.

Mechanochemical Synthesis

A mechanochemical approach has been reported, which minimizes solvent use and enhances reaction efficiency. This method allows for nearly complete conversion to the oxime with high yields under optimized conditions .

Antimicrobial Properties

Research indicates that derivatives of indole-3-carboxaldehyde oximes exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of Helicobacter pylori, a pathogenic bacterium linked to gastric ulcers and cancer. The urease inhibitory activity was evaluated using modified Berthelot reactions, with some compounds demonstrating IC50 values as low as 0.0516 mM .

Anticancer Activity

The indole framework is known for its anticancer properties. Complexes formed with indole derivatives have shown enhanced anticancer activity compared to their parent compounds. For example, studies involving indole-containing metal complexes revealed potent cytotoxic effects against various cancer cell lines, including HCT-116 colon cancer cells. These complexes exhibited mechanisms involving apoptosis induction and reactive oxygen species (ROS) formation .

Case Studies

- Urease Inhibition : A series of N-substituted indole-3-carboxaldehyde oxime derivatives were synthesized and tested for their urease inhibitory activity against Helicobacter pylori. Compound 8 showed promising results with an IC50 value of 0.0516 mM, indicating strong potential as a therapeutic agent against this pathogen .

- Antitumor Effects : In vitro studies on indole derivatives demonstrated that they could induce apoptosis in cancer cells through caspase activation and ROS generation. For instance, one study highlighted the anticancer potential of a specific indole complex that outperformed traditional chemotherapeutics like sorafenib and gefitinib in terms of cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of 1H-Indole-3-carboxaldehyde, 1-methyl-, oxime, (Z)- can be influenced by various structural modifications. The presence of electron-donating groups has been linked to enhanced antimicrobial and anticancer activities. The isomerization between syn and anti forms also plays a crucial role in determining the compound's efficacy .

Comparative Data Table

Q & A

Basic Research Questions

Q. What is the standard synthetic protocol for preparing (Z)-1-methyl-1H-indole-3-carboxaldehyde oxime?

- Methodological Answer : The oxime is typically synthesized by refluxing 1-methyl-1H-indole-3-carboxaldehyde with hydroxylamine hydrochloride in ethanol under basic conditions (e.g., sodium acetate). Reaction progress is monitored via TLC (n-hexane/ethyl acetate mobile phase). The product is isolated by filtration, washed with water, and recrystallized from ethanol . For Z-isomer specificity, reaction conditions (e.g., pH, temperature) must be tightly controlled to favor syn-addition of the hydroxylamine group.

Q. Which spectroscopic techniques are essential for characterizing (Z)-1-methyl-1H-indole-3-carboxaldehyde oxime?

- Methodological Answer :

- 1H and 13C NMR : Key signals include the oxime proton (δ ~8.3–8.4 ppm for Z-isomer) and the aldehyde-derived carbon (δ ~145–150 ppm). Splitting patterns in the indole ring protons (e.g., C4-H and C7-H) help confirm substitution .

- ESI-MS or HRMS : Molecular ion peaks (e.g., [M+H]+ or [M+Na]+) validate the molecular formula. For example, a related oxime derivative showed m/z 241.21 [M+Na]+ .

- IR Spectroscopy : Stretching frequencies for C=N (~1600–1650 cm⁻¹) and O-H (~3200–3400 cm⁻¹) confirm oxime formation.

Q. How can researchers distinguish between E/Z oxime isomers experimentally?

- Methodological Answer :

- NMR Coupling Constants : Z-isomers exhibit NOE correlations between the oxime hydroxyl proton and adjacent protons (e.g., indole C2-H), observable via NOESY .

- X-ray Crystallography : Definitive stereochemical assignment requires single-crystal analysis. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for resolving isomerism .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for this oxime derivative?

- Methodological Answer : Discrepancies often arise from differences in crystallization solvents or refinement protocols. Use SHELXL’s restraints for thermal parameters and hydrogen bonding. Validate results against high-resolution datasets (e.g., synchrotron data) and compare with deposited CIF files in databases like the Cambridge Structural Database. Cross-check torsion angles with density functional theory (DFT) calculations .

Q. What strategies optimize the synthesis yield when scaling up (Z)-1-methyl-1H-indole-3-carboxaldehyde oxime?

- Methodological Answer :

- Catalyst Screening : Test bases (e.g., pyridine vs. sodium acetate) to enhance oxime formation efficiency.

- Reaction Monitoring : Use in-situ FTIR or HPLC to track aldehyde conversion.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates. Evidence from related indole oximes shows ethanol or acetic acid as effective media .

Q. How do researchers evaluate the bioactivity of this oxime in enzyme inhibition assays?

- Methodological Answer :

- Kinase Inhibition Assays : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™) with purified kinases. A related indole carboxaldehyde derivative showed inhibitory activity against RNA polymerase .

- Cellular Uptake Studies : Radiolabel the oxime (e.g., ³H or ¹⁴C) and measure intracellular accumulation via scintillation counting.

- Docking Simulations : Employ software like ICM Chemist Pro to model interactions with target proteins, leveraging the oxime’s hydrogen-bonding capacity .

Q. How can conflicting NMR data for similar oxime derivatives be reconciled?

- Methodological Answer : Contradictions often arise from solvent effects, pH, or tautomerism.

- Variable Temperature NMR : Assess dynamic processes (e.g., oxime syn-anti isomerization).

- Deuterium Exchange : Identify exchangeable protons (e.g., hydroxyl groups) to clarify splitting patterns.

- Comparative Analysis : Cross-reference with structurally characterized analogues, such as 1-[(3-fluorophenyl)methyl]-1H-indole-3-carboxaldehyde derivatives, which show consistent δ 10.10 ppm for the aldehyde proton .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.